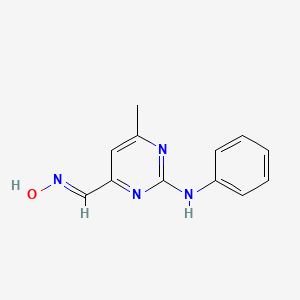

6-Methyl-2-(phenylamino)pyrimidine-4-carbaldehyde oxime

Beschreibung

Eigenschaften

Molekularformel |

C12H12N4O |

|---|---|

Molekulargewicht |

228.25 g/mol |

IUPAC-Name |

(NE)-N-[(2-anilino-6-methylpyrimidin-4-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C12H12N4O/c1-9-7-11(8-13-17)16-12(14-9)15-10-5-3-2-4-6-10/h2-8,17H,1H3,(H,14,15,16)/b13-8+ |

InChI-Schlüssel |

ZGFMKDHXXUVSOF-MDWZMJQESA-N |

Isomerische SMILES |

CC1=CC(=NC(=N1)NC2=CC=CC=C2)/C=N/O |

Kanonische SMILES |

CC1=CC(=NC(=N1)NC2=CC=CC=C2)C=NO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(phenylamino)pyrimidine-4-carbaldehyde oxime typically involves the reaction of 6-Methyl-2-(phenylamino)pyrimidine-4-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the reaction mixture is cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-2-(phenylamino)pyrimidine-4-carbaldehyde oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime can be reduced to the corresponding amine.

Substitution: The phenylamino group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Nitrile oxides.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

6-Methyl-2-(phenylamino)pyrimidine-4-carbaldehyde oxime serves as a significant building block for synthesizing more complex heterocyclic compounds. Its unique oxime group allows for various chemical transformations, such as oxidation to nitrile oxides and reduction to amines.

Biology

This compound has been investigated for its potential antimicrobial and antiviral properties. Research indicates that it may disrupt microbial cell membranes, leading to antimicrobial effects against a range of pathogens.

Medicine

The medicinal chemistry perspective highlights its potential in treating cancer and inflammation:

- Anticancer Activity: Studies have shown effectiveness against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer), with IC50 values indicating potent activity in the low micromolar range.

- Anti-inflammatory Properties: The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and modulating immune responses.

Industrial Applications

In industrial settings, 6-Methyl-2-(phenylamino)pyrimidine-4-carbaldehyde oxime is utilized in developing new materials and chemical sensors. Its properties make it suitable for applications requiring specific chemical interactions.

Table 1: Biological Activities Summary

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Inhibits growth of HeLa and HepG2 cells with low micromolar IC50 values | |

| Antimicrobial | Effective against various bacteria and fungi; disrupts cell wall synthesis | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines; modulates immune responses |

Case Study: Anticancer Activity

In vitro assays demonstrated that 6-Methyl-2-(phenylamino)pyrimidine-4-carbaldehyde oxime inhibits cell proliferation pathways associated with cancer progression. The mechanism involves interaction with specific molecular targets such as the epidermal growth factor receptor (EGFR), leading to alterations in cell signaling pathways that promote apoptosis.

Wirkmechanismus

The mechanism of action of 6-Methyl-2-(phenylamino)pyrimidine-4-carbaldehyde oxime involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anticancer activity could be attributed to the inhibition of cell proliferation pathways, while its antimicrobial activity might result from the disruption of microbial cell membranes .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

6-Methyl-2-(phenylamino)pyrimidine-4-carbaldehyde oxime is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C11H12N4O

- Molecular Weight : 216.24 g/mol

- IUPAC Name : 6-Methyl-2-(phenylamino)pyrimidine-4-carbaldehyde oxime

The biological activity of 6-Methyl-2-(phenylamino)pyrimidine-4-carbaldehyde oxime is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cellular signaling pathways. It has been shown to interact with the epidermal growth factor receptor (EGFR) and other tyrosine kinases, leading to alterations in cell proliferation and apoptosis.

Biological Activities

-

Anticancer Activity

- Several studies have demonstrated the compound's effectiveness against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of HeLa (cervical cancer) and HepG2 (liver cancer) cells.

- In vitro assays reported IC50 values in the low micromolar range, indicating potent anticancer properties.

-

Antimicrobial Activity

- The compound exhibits antimicrobial effects against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell wall synthesis and inhibiting key metabolic pathways.

-

Anti-inflammatory Properties

- Research indicates that 6-Methyl-2-(phenylamino)pyrimidine-4-carbaldehyde oxime may reduce inflammation by inhibiting the production of pro-inflammatory cytokines and modulating immune responses.

Case Studies

- Inhibition of EGFR

-

Cytotoxicity Assays

- In a comparative study, 6-Methyl-2-(phenylamino)pyrimidine-4-carbaldehyde oxime was tested alongside other pyrimidine derivatives against various cancer cell lines. The results indicated a significant reduction in cell viability, particularly in breast and liver cancer cells, with minimal toxicity to normal fibroblast cells .

- Antimicrobial Testing

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.